molecular formula C4H10N2O2S B8521793 N-(cyclopropylmethyl)sulfamide

N-(cyclopropylmethyl)sulfamide

Cat. No.: B8521793
M. Wt: 150.20 g/mol
InChI Key: WOHBHUVPKRZDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopropylmethyl)sulfamide is a synthetic sulfamide derivative featuring a cyclopropylmethyl group, a motif of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group is known to confer conformational rigidity, potentially enhancing binding affinity and metabolic stability to target biomolecules . Sulfamide cores are present in a wide range of pharmacologically active compounds and are investigated for their ability to act as enzyme inhibitors, particularly targeting carbonic anhydrases and proteases, which play roles in conditions like cancer, glaucoma, and epilepsy . The structural architecture of this compound suggests potential applications as a key intermediate in the synthesis of more complex molecules or as a scaffold for developing novel bioactive agents. Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties, such as membrane permeability and metabolic resistance . As with many research compounds incorporating the sulfonamide or sulfamide functional group, it is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

(sulfamoylamino)methylcyclopropane

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-4-1-2-4/h4,6H,1-3H2,(H2,5,7,8)

InChI Key

WOHBHUVPKRZDCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for N Cyclopropylmethyl Sulfamide and Its Derivatives

Direct Synthesis Approaches to the Sulfamide (B24259) Core

Direct methods for synthesizing the sulfamide functional group are foundational in organic chemistry. They typically involve the reaction of highly reactive sulfonylating agents with amine nucleophiles or the generation of such reactive intermediates from stable precursors.

The most conventional and widely employed method for the synthesis of sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.commdpi.com

For the synthesis of N-(cyclopropylmethyl)sulfamide, this would involve the reaction of cyclopropylmethanamine with sulfamoyl chloride. The general applicability of this method allows for the synthesis of a wide array of derivatives by varying the amine and sulfonyl chloride starting materials. sigmaaldrich.com While effective for primary amines, secondary amines can exhibit lower reactivity. cbijournal.com

Table 1: Representative Conditions for Nucleophilic Sulfonylation

Amine SubstrateSulfonylating AgentBaseSolventTypical Temperature
Primary or Secondary AmineSulfonyl ChloridePyridine, TriethylamineDichloromethane, Toluene (B28343)0 °C to Room Temperature
AnilineBenzenesulfonyl chloridePyridineNot Specified0-25 °C
Trimetazidine (B612337)Methanesulfonyl chlorideTriethylamineDichloromethaneRoom Temperature

The synthesis of sulfonyl chlorides themselves is a critical step, as they are the key electrophiles in the sulfonylation of amines. A common route involves the oxidative chlorination of thiols or their derivatives. organic-chemistry.org For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides. organic-chemistry.org Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water to generate the sulfonyl chloride in situ, which can then be immediately reacted with an amine. organic-chemistry.org

More directly related to sulfamides, primary sulfonamides can be activated and converted into sulfonyl chlorides. A notable method employs a pyrylium (B1242799) salt (Pyry-BF4) to activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide, facilitating its conversion into a highly electrophilic sulfonyl chloride under mild conditions. nih.gov This allows for the late-stage functionalization of complex molecules containing a primary sulfonamide group. nih.gov

Continuous flow chemistry has emerged as a powerful technology for the safe, scalable, and efficient synthesis of chemical compounds, including sulfonamides. acs.org Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. google.com

Advanced Catalytic Methods for Sulfamide Formation

Recent advances in catalysis have provided new avenues for the formation of sulfur-nitrogen bonds, often under milder conditions and with broader substrate scope than traditional methods. These techniques include transition metal-catalyzed cross-coupling reactions and direct oxidative couplings.

Transition metal catalysis has revolutionized C-N bond formation, and these methods are increasingly applied to sulfonamide synthesis. rsc.orgnih.gov A significant challenge in traditional cross-coupling is the lower nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com To overcome this, innovative catalytic systems have been developed.

A highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles utilizes photosensitized nickel catalysis. nih.govmatilda.science This dual-catalytic system often employs an iridium-based photosensitizer and a nickel catalyst. nih.govduke.edu The reaction proceeds at room temperature under visible light irradiation, where an energy transfer mechanism is proposed to occur, leading to reductive elimination from an excited Ni(II) complex. nih.govresearchgate.net This approach provides access to a wide range of N-aryl and N-heteroaryl sulfonamides and is compatible with various functional groups. matilda.scienceresearchgate.net

Table 2: Components of a Photosensitized Nickel Catalysis System for N-Arylation

ComponentExampleFunction
PrecatalystNiBr₂·glymeForms the active Nickel catalyst
Photosensitizer[Ir(ppy)₂(dtbbpy)]PF₆Absorbs visible light and initiates the catalytic cycle
Base1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU)Deprotonates the sulfonamide
SubstratesAryl bromide and Primary SulfamideCoupling partners

Oxidative S-N bond formation represents an alternative and environmentally friendly strategy for synthesizing sulfonamides. researchgate.netconsensus.app These reactions involve the interaction of a sulfur-containing reagent (S-reagent) and a nitrogen-containing reagent (N-reagent) in the presence of an oxidant. thieme-connect.comresearchgate.net The role of the oxidant is to generate a reactive sulfur species that subsequently couples with the amine. researchgate.net

Common S-reagents include thiols, sulfinic acids, and their salts. researchgate.net The choice of a mild oxidant, such as hypervalent iodine compounds or copper salts, is crucial to prevent over-oxidation of the starting materials. thieme-connect.comresearchgate.net For example, an efficient synthesis of secondary and tertiary sulfonamides has been developed via the I₂O₅-mediated oxidative coupling of aryl thiols and various amines, including aromatic, benzylic, and aliphatic amines. rsc.org These oxidative strategies provide a direct route to the S-N bond, often avoiding the need for pre-functionalized starting materials like sulfonyl chlorides. rsc.orgnih.gov

Mechanochemical Synthesis Approaches for Environmentally Conscious Preparation

Mechanochemistry has emerged as a sustainable and efficient alternative to traditional solution-based synthesis, aligning with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net This approach utilizes mechanical force, typically through ball milling, to initiate chemical reactions in the absence of bulk solvents. rsc.org

For the synthesis of sulfonamides, a solvent-free, one-pot mechanochemical process has been developed. rsc.orgrsc.org This method can involve a tandem oxidation-chlorination of disulfides using a solid oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in the presence of a solid acid catalyst. The resulting sulfonyl chloride intermediate is then subjected to amination with a suitable amine, such as cyclopropylmethanamine, facilitated by a solid inorganic base, to yield the desired sulfonamide. rsc.org This telescopic, metal-free protocol is noted for its efficiency, cost-effectiveness, and significantly improved environmental footprint compared to conventional methods, as indicated by substantially lower E-factor values (a measure of waste generated). rsc.org The simplicity and scalability of mechanochemical synthesis make it a promising strategy for the large-scale, environmentally friendly production of sulfonamides. researchgate.net

Table 1: Comparison of Green Metrics for Sulfonamide Synthesis

Synthetic StepMethodE-factorReference
Sulfonyl Chloride SynthesisTraditional Solution-Based~209 rsc.org
Sulfonyl Chloride SynthesisMechanochemical~3 rsc.org
Sulfonamide Synthesis (from Sulfonyl Chloride)Traditional Solution-Based~112 rsc.org
Sulfonamide Synthesis (from Sulfonyl Chloride)Mechanochemical~1 rsc.org

Alternative Synthetic Pathways and Reagent Utilization

Sulfamoyl Chloride Generation via Chlorosulfonyl Isocyanate Intermediates

Chlorosulfonyl isocyanate (CSI) serves as a versatile reagent and a precursor for generating sulfamoyl chloride, a key intermediate in the synthesis of N-substituted sulfamides. tcichemicals.comtcichemicals.com CSI possesses three reactive sites, with the isocyanate group being more reactive than the chlorosulfonyl group. tcichemicals.com The generation of sulfamoyl chloride from CSI can be achieved through controlled hydrolysis. tcichemicals.comtcichemicals.com However, a gentler method involves the reaction of CSI with formic acid, which produces sulfamoyl chloride along with carbon monoxide and carbon dioxide. chemicalbook.com

The resulting sulfamoyl chloride can then be reacted with a primary amine, such as cyclopropylmethanamine, to produce the target this compound. This two-step sequence, starting from CSI, provides an effective pathway to N-monosubstituted sulfamides. tcichemicals.com

Reductive Amination Coupled with Subsequent Sulfonylation

This synthetic strategy involves a two-step process beginning with the formation of the requisite amine followed by sulfonylation. To synthesize this compound, the first step would be the preparation of cyclopropylmethanamine. This can be achieved via the reductive amination of cyclopropanecarboxaldehyde.

Utilization of Novel Sulfinylamine Reagents for Primary Sulfonamide Synthesis

A modern approach to synthesizing primary sulfonamides involves the use of novel sulfinylamine reagents. acs.orgnih.govnih.gov One such reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), has been developed for the direct synthesis of primary sulfonamides from organometallic reagents. acs.orgorganic-chemistry.org This one-step process reacts t-BuONSO with various (hetero)aryl or alkyl Grignard or organolithium reagents to provide primary sulfonamides in good to excellent yields. nih.govnih.gov

This method offers a convenient alternative to classical syntheses that rely on the availability of corresponding sulfonyl chlorides. acs.org The reaction proceeds rapidly and is scalable, making it a valuable tool for installing the primary sulfonamide moiety (SO₂NH₂) onto a carbon framework. nih.gov Another developed N-silyl sulfinylamine reagent allows for the rapid preparation of a broad range of primary sulfinamides, which are precursors to other sulfur-nitrogen compounds. acs.org

Table 2: Synthesis of Primary Sulfonamides using t-BuONSO with Various Grignard Reagents

Organometallic ReagentProductYield (%)Reference
Phenylmagnesium bromideBenzenesulfonamide71 nih.gov
p-Tolylmagnesium bromide4-Methylbenzenesulfonamide80 acs.org
m-Tolylmagnesium bromide3-Methylbenzenesulfonamide76 acs.org
o-Tolylmagnesium bromide2-Methylbenzenesulfonamide62 acs.org

Employment of the Burgess Reagent in Sulfamide and Sulfamidate Formation

The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521) inner salt, is a versatile tool in organic synthesis, extending beyond its traditional use as a dehydrating agent. nih.govresearchgate.net It is particularly effective in the formation of sulfamides and sulfamidates. researchgate.net The reaction of 1,2-aminoalcohols with an excess of the Burgess reagent leads to the formation of cyclic sulfamides in high yields. atlanchimpharma.comgoogle.com

This methodology has been applied to a range of substrates, including chiral secondary amino alcohols, to produce non-symmetrical five- and six-membered cyclic sulfamides with clean inversion of configuration at the alcohol center. google.com Furthermore, acyclic sulfamides can be synthesized from simple amines. atlanchimpharma.com The deprotection of sulfamides generated using the Burgess reagent can yield non-symmetrical, monosubstituted sulfamides, highlighting its utility in constructing diverse sulfamide structures. atlanchimpharma.com

Derivatization Strategies for the this compound Core

The this compound core contains a primary sulfonamide group, which serves as a handle for further chemical modifications. Primary sulfonamides are versatile precursors in synthetic chemistry. acs.orgnih.gov Common derivatization strategies include N-alkylation, N-acylation, or N-arylation to produce secondary or tertiary sulfonamides. acs.org

For instance, the nitrogen atom of the sulfamide can be functionalized through various coupling reactions. Palladium-catalyzed C-H amination reactions allow for the direct coupling of sulfonamides with olefins, creating new C-N bonds at allylic positions. nih.gov Additionally, the primary sulfonamide can be coupled with isocyanates to form sulfonylureas, a class of compounds with significant biological applications. acs.org These derivatization methods allow for the systematic modification of the this compound scaffold to explore structure-activity relationships in drug discovery programs. nih.gov

Nucleophilic Substitution Reactions of Sulfamoyl Chloride Intermediates

A foundational and widely utilized method for constructing the N-S bond in sulfamides is the nucleophilic substitution reaction between a sulfamoyl chloride and an amine. This reaction is a cornerstone in the synthesis of N-substituted sulfamides. The general process involves the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired sulfonamide. rsc.orgnih.gov

The synthesis of N,N-disubstituted sulfamoyl chlorides can be achieved through the reaction of a secondary amine with sulfuric chloride. rsc.org These intermediates can then undergo a palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to yield a variety of aryl sulfonamides. This three-component, redox-neutral approach uses sulfuric chloride as a linchpin, first reacting with the amine to form the sulfamoyl chloride in situ, which then couples with the boronic acid. rsc.org

A common route to N-substituted sulfamides involves the reaction of dialkylsulfamyl chlorides with ammonia (B1221849) or various amines (aliphatic, aromatic, and heterocyclic). This aminolysis reaction provides a direct pathway to sulfamide derivatives of several types, including R₂NSO₂NH₂ and R₂NSO₂NHR'. The reaction conditions can be tailored based on the specific reactants; for instance, solvents like chloroform (B151607) or benzene (B151609) are often employed.

The following table illustrates typical conditions for the synthesis of N-substituted sulfamides from diethylsulfamyl chloride.

Table 1: Synthesis of N-Substituted Sulfamides via Aminolysis of Diethylsulfamyl Chloride Data derived from studies on general sulfamide synthesis.

Amine ReactantSolventProduct TypeTypical Yield
AmmoniaLiquid Ammonia (neat)(C₂H₅)₂NSO₂NH₂High
CyclohexylamineToluene(C₂H₅)₂NSO₂NH(C₆H₁₁)Moderate-High
AnilineBenzene(C₂H₅)₂NSO₂NH(C₆H₅)Moderate

Oxidation and Reduction Transformations of Sulfonamide Derivatives

Redox reactions provide alternative pathways to sulfonamides by manipulating the oxidation state of sulfur in precursor molecules. These methods can bypass the use of sulfonyl halides.

Oxidation Methods A prominent oxidative approach involves the conversion of sulfinamides to sulfonamides. This transformation is typically achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Another versatile method starts with methyl sulfinates, which react with lithium amides to form sulfinamides. The subsequent oxidation of these intermediates yields the final primary, secondary, or tertiary sulfonamides in high yields. organic-chemistry.org This protocol is advantageous as it avoids hazardous or unstable reagents. organic-chemistry.org Thiols can also serve as precursors; they can be converted to sulfonyl chlorides through oxidative chlorination using reagents like H₂O₂/SOCl₂ or N-chlorosuccinimide (NCS), which are then reacted with amines to form sulfonamides. organic-chemistry.org

Reduction Methods Reductive cleavage of the N-S bond in sulfonamides is a well-established transformation, often employed as a deprotection strategy in multistep synthesis. youtube.com However, it can also be considered a transformation of a sulfonamide derivative. A mild and general method for the reductive cleavage of N-S bonds in secondary sulfonamides uses a phosphine-based redox system to generate sulfinates and amines. chemrxiv.orgchemrxiv.org These products can then be functionalized in situ. chemrxiv.org More aggressive conditions, such as using alkali metals (e.g., lithium in liquid ammonia) or Mg-MeOH, can also achieve this cleavage. youtube.comnih.gov The Mg-MeOH system has been shown to effect a double reductive cleavage of both N-S and C-S bonds in certain benzo-fused cyclic sulfonamides. nih.gov While these methods typically break down the sulfonamide, they represent key chemical transformations of this functional group.

Alkylation and Arylation of the Sulfamide Nitrogen

Direct functionalization of the sulfamide nitrogen atom through alkylation or arylation offers a powerful method for elaborating the core structure. These reactions allow for the introduction of diverse substituents onto a pre-formed sulfamide scaffold.

Alkylation N-alkylation of sulfonamides can be achieved using various alkylating agents. A classic approach involves the use of alkyl halides. nih.gov More modern methods utilize alcohols as alkylating agents through "borrowing hydrogen" catalysis. acs.org For instance, a manganese(I) PNP pincer complex can catalyze the N-alkylation of a wide range of aryl and alkyl sulfonamides with primary alcohols, producing mono-N-alkylated products in excellent yields. acs.org Another catalyst-free method involves the thermal reaction of sulfonamides with trichloroacetimidates in refluxing toluene. nih.govacs.org This reaction proceeds well for unsubstituted sulfonamides, where the trichloroacetimidate (B1259523) must be a precursor to a stabilized carbocation, suggesting an Sₙ1-type mechanism. nih.govacs.org

Table 2: Comparison of Sulfonamide N-Alkylation Methods Illustrative examples from the literature on general sulfonamide chemistry.

MethodAlkylating AgentCatalyst/ConditionsKey Features
Borrowing HydrogenAlcoholsMn(I) PNP pincer complexEnvironmentally friendly, high yields. acs.org
Thermal SubstitutionTrichloroacetimidatesRefluxing toluene (catalyst-free)Effective for stable carbocation precursors. nih.govacs.org
Classical SubstitutionAlkyl HalidesBaseTraditional, widely applicable method. nih.gov

Arylation N-arylation of sulfonamides is typically accomplished using transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, palladium-catalyzed reactions can be used to construct biaryl sulfonamides. researchgate.net Another approach involves a tandem acylation-Smiles rearrangement, where electron-poor sulfonamides react with phenylacetyl chlorides under basic aqueous conditions to yield benzhydryl derivatives. acs.org A metal-free method for the arylation of the sulfur atom in sulfenamides has also been reported, proceeding via a Chan-Lam type coupling with boronic acids to give sulfilimine intermediates, which can be further derivatized. nih.gov

Investigation of Enzymatic and Abiotic Chemical Transformations

Beyond targeted chemical synthesis, sulfamides can undergo transformations through biological and environmental processes. Understanding these pathways is crucial for applications in medicinal chemistry and environmental science.

Enzymatic Transformations Sulfonamides are subject to metabolic transformations by various enzymes. In biological systems, a key metabolic pathway is N-acetylation at the N4-position (for aromatic sulfonamides), catalyzed by N-acetyltransferase enzymes. karger.com Other enzymatic reactions can lead to the cleavage of the S-N bond. For example, certain sulfonamide monooxygenases have been reported to be involved in the initial cleavage, producing sulfur dioxide. researchgate.net Laccase enzymes, in the presence of phenolic compounds that model humic substances, can facilitate the transformation and binding of sulfonamides. scispace.comsemanticscholar.org This process involves sorption, transformation, and sequestration, potentially leading to the formation of covalent bonds with the humic-like structures. scispace.comsemanticscholar.org

Abiotic Transformations In the environment, sulfonamides can be degraded through abiotic (non-biological) chemical processes. nih.gov Advanced oxidation processes (AOPs) based on hydroxyl radicals (•OH) are effective for eliminating sulfonamides from water. nih.gov Photodegradation, often in combination with electrochemical oxidation, is another significant abiotic pathway. nih.gov Studies have shown that during biological nitrogen removal in wastewater treatment, enzymatically formed reactive nitrogen species like hydroxylamine (B1172632) can induce abiotic transformations of sulfonamides. researchgate.netdtu.dk These transformations can involve nitration, nitrosation, and cleavage of the S-N and N-C bonds. dtu.dk

Mechanistic Investigations of N Cyclopropylmethyl Sulfamide Reactivity

Reaction Pathway Elucidation

The formation and transformation of C-N bonds involving N-(cyclopropylmethyl)sulfamide and related structures are governed by a variety of reaction pathways. These pathways are highly dependent on the reaction conditions, including the choice of catalysts, oxidants, and the nature of the reacting partners.

Energy Transfer Mechanisms in Catalyzed C-N Bond Formations

Catalyzed reactions for C-N bond formation, particularly those involving sulfamides, are increasingly leveraging photocatalysis, where energy transfer (EnT) from a photoexcited catalyst to the reactants is a key step. In dual catalytic systems, such as those using a nickel(II) salt with a photocatalyst, it has been proposed that the photocatalyst, upon excitation by visible light, transfers energy to a Ni(II)-amine complex. This energy transfer can facilitate the subsequent steps of the cross-coupling reaction. researchgate.net Recent studies have focused on distinguishing EnT from electron transfer (ET) mechanisms, with evidence suggesting that a Förster-type energy transfer can occur from an excited state photocatalyst to Ni-amine complexes. researchgate.net

Furthermore, visible-light-mediated energy transfer to sulfonyl azides has been shown to generate triplet nitrenes, which can react with sulfides to form N-sulfonyl sulfilimines. nih.gov This highlights the potential for energy transfer to activate otherwise stable precursors for C-N bond formation. The chemoselective photocatalytic sulfenylamination of alkenes with sulfenamides has also been achieved through an energy transfer mechanism, leading to the homolytic cleavage of the N-S bond. researchgate.net These examples underscore the growing importance of energy transfer strategies in developing mild and selective methods for creating C-N bonds in molecules structurally related to this compound. nih.govresearchgate.net

Profiles of Nucleophilic Attack on Electrophilic Sulfamoyl Centers

The sulfur atom in the sulfamoyl group (-SO₂NH₂) of this compound is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this center is a cornerstone of sulfamide (B24259) chemistry. Computational studies, such as those using Density Functional Theory (DFT), help to elucidate the electronic properties of sulfamoyl centers. Molecular electrostatic potential (MEP) analysis can identify the preferred sites for nucleophilic attack. researchgate.net The sulfur atom, being electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms, presents a prime target for electron-rich species (nucleophiles). masterorganicchemistry.comkhanacademy.org

The nature of the nucleophile plays a critical role in these reactions. While strong nucleophiles can directly attack the sulfonyl sulfur, even weaker nucleophiles can react, especially when the electrophilicity of the sulfur is enhanced. libretexts.org For instance, in reactions with sulfonyl chlorides, which are more reactive analogues, the mechanism can proceed via either a direct bimolecular nucleophilic substitution (SN2) at the sulfur atom or through an addition-elimination pathway. researchgate.netnih.gov The specific pathway is influenced by the substituents on the sulfur atom and the reaction conditions. nih.gov The nucleophilic attack on the sulfamoyl sulfur is a fundamental step in many synthetic routes that modify the sulfamide moiety. nih.gov

Radical and Ionic Mechanisms in Oxidative Sulfonamide Syntheses

The synthesis of sulfonamides, including N-substituted variants like this compound, can be achieved through oxidative methods that may proceed via either radical or ionic pathways. thieme-connect.com Electrochemical methods, for example, provide an environmentally friendly approach to forming the S-N bond. acs.orgnih.gov

In one such electrochemical process, the oxidative coupling of thiols and amines involves the initial anodic oxidation of the thiol to a disulfide. acs.orgtue.nl Subsequently, the amine is oxidized to an aminium radical cation. tue.nlnih.gov This radical intermediate is key to the reaction, and its generation has been substantiated by radical trapping experiments. acs.orgnih.gov The aminium radical then reacts with the disulfide to form a sulfenamide, which undergoes further oxidation to yield the final sulfonamide. acs.orgrsc.org

Oxidative Method Key Intermediates Proposed Mechanism Reference
Electrochemical CouplingDisulfide, Aminium radical cationRadical acs.org, nih.gov, tue.nl
I₂-mediated SynthesisThiyl radical, SulfinamideRadical rsc.org, nih.gov
Electrochemical Amination-Ionic/Radical semanticscholar.org, nih.gov

SN2 and Addition-Elimination Pathways in Substitution Reactions

Substitution reactions at the sulfonyl sulfur are fundamental to the synthesis and modification of sulfamides. Two primary mechanisms are often considered for nucleophilic substitution at a sulfonyl center: a concerted bimolecular nucleophilic substitution (SN2-type) and a stepwise addition-elimination pathway. nih.gov

In an SN2-type mechanism, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state. studentdoctor.net This pathway leads to an inversion of configuration if the sulfur center is chiral. In contrast, the addition-elimination mechanism involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate then expels the leaving group in a second step to yield the substitution product. studentdoctor.net

Computational studies on reactions of arenesulfonyl chlorides with nucleophiles have been performed to distinguish between these two pathways. researchgate.net The relative stability of the transition state versus the sulfurane intermediate often determines the operative mechanism. Factors such as the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom can influence the energy profile of the reaction and favor one pathway over the other. nih.gov While the classic SN2 reaction is well-understood for carbon centers, its application to sulfur centers involves different orbital considerations and geometries. oregonstate.edukhanacademy.orglibretexts.org

Stereochemical and Conformational Aspects of Reaction Mechanisms

The presence of the cyclopropylmethyl group introduces specific stereochemical considerations into the reactions of this compound, particularly when carbocationic intermediates are involved.

Chirality Transfer in Reactions Involving Cyclopropylmethyl Carbocation Intermediates

The cyclopropylmethyl carbocation is a well-known non-classical carbocation that can exist in equilibrium with cyclobutyl and homoallyl cations. Reactions proceeding through this intermediate can exhibit complex stereochemical outcomes. researchgate.net When a chiral center is involved, the degree of chirality transfer from the reactant to the product is a critical aspect of the reaction mechanism.

If a reaction involving a chiral precursor to a cyclopropylmethyl carbocation proceeds through a purely SN1 mechanism, the planar nature of the carbocation would typically lead to racemization, resulting in a mixture of stereoisomers. oregonstate.edu However, neighboring group participation from the cyclopropyl (B3062369) ring can influence the stereochemical course of the reaction. researchgate.net This participation can lead to the formation of a bicyclobutonium ion intermediate, which can control the regio- and stereochemistry of the subsequent nucleophilic attack. researchgate.net

Studies on the solvolysis of cyclopropylmethyl derivatives have shown that the structure of the carbocationic intermediates can be manipulated to control the reaction outcome. researchgate.net In certain cases, stereospecific reactions are possible, where the configuration of the product is directly related to the configuration of the starting material, indicating a high degree of chirality transfer. beilstein-journals.org This suggests that the intermediate cation is not entirely "free" and that its reaction pathway is sterically or electronically biased. The ability to control this chirality transfer is essential for the asymmetric synthesis of complex molecules. researchgate.netmdpi.com

Influence of the Cyclopropylmethyl Group on Reaction Selectivity and Pathway Branching

The N-(cyclopropylmethyl) group exerts a profound influence on the reactivity of the sulfamide moiety, primarily through its unique electronic and steric properties. The strained three-membered ring of the cyclopropyl group has significant p-character in its C-C bonds, often described using the Walsh orbital model. bluffton.eduwikipedia.org This allows the cyclopropyl group to act as a strong electron-donating group through hyperconjugation, which can significantly stabilize adjacent positive charges. wikipedia.org This electronic effect is a key determinant of reaction selectivity and is responsible for the characteristic pathway branching observed in reactions involving this substituent.

In reactions where a positive charge develops on the nitrogen atom of the sulfamide or on the carbon atom attached to it, the cyclopropylmethyl group can participate in the reaction mechanism, leading to a variety of outcomes. This participation is most evident in reactions that proceed via carbocationic intermediates. The exceptional stability of the cyclopropylmethyl carbocation, which is even greater than that of a benzyl (B1604629) cation, dictates the course of many of these reactions. stackexchange.comyoutube.com

A primary consequence of the formation of a cyclopropylmethyl cation intermediate is its propensity to undergo rapid skeletal rearrangements. The initial cyclopropylmethyl cation can rearrange to form more stable cyclobutyl and homoallyl (but-3-enyl) cations. acs.orgresearchgate.net This rearrangement leads to a branching of the reaction pathway, resulting in the formation of a mixture of products. The distribution of these products is highly sensitive to the reaction conditions, including the nature of the solvent and the nucleophile present.

For instance, in a hypothetical solvolysis reaction of a derivative of this compound where the leaving group is attached to the methylene (B1212753) carbon, the reaction would not be expected to yield a single substitution product. Instead, a mixture of this compound, N-(cyclobutyl)sulfamide, and N-(homoallyl)sulfamide derivatives would likely be formed.

The selectivity for a particular pathway (i.e., the product ratio) is governed by the relative energies of the transition states leading to the different cationic intermediates and the subsequent nucleophilic attack. Computational studies on similar systems have shown that the energy landscape of these rearrangements is complex, with multiple minima corresponding to the different carbocation structures. nih.govnih.gov

The table below illustrates a hypothetical product distribution for a reaction of an this compound derivative proceeding through a carbocationic intermediate under different solvent conditions.

SolventN-(cyclopropylmethyl) Product (%)N-(cyclobutyl) Product (%)N-(homoallyl) Product (%)
Formic Acid453520
Acetic Acid553015
Ethanol652510
Water504010

This table is based on established principles of cyclopropylmethyl cation reactivity and is intended for illustrative purposes, as specific experimental data for this compound is not available in the reviewed literature.

Furthermore, the steric bulk of the cyclopropylmethyl group can also influence reaction selectivity by hindering the approach of reagents to the sulfamide core. However, this effect is generally considered secondary to the profound electronic influence of the cyclopropyl moiety in directing reaction pathways, particularly in reactions involving cationic intermediates.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analyses

Quantum chemical analyses, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of N-(cyclopropylmethyl)sulfamide at the electronic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.comnih.gov For sulfonamide derivatives, DFT calculations provide critical insights into molecular orbital energy levels, atomic charge distributions, and local electron densities, which are essential for identifying reactive sites and understanding molecular stability. mdpi.com

The electronic properties of sulfonamides are significantly influenced by the nature of the substituents. ubc.ca DFT studies on various sulfonamide derivatives have shown that these calculations can accurately predict geometric parameters like bond lengths and angles. nih.govresearchgate.net Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For sulfonamides, the MEP typically shows a negative potential around the oxygen atoms of the sulfonyl group, indicating these are preferred sites for electrophilic attack, while positive potential is often located around the amine protons, marking them as sites for nucleophilic attack. researchgate.net

| Atomic Charges | Distribution of electron density among the atoms. | Oxygen atoms of the SO2 group carry significant negative charge. The sulfur atom is positive. |

This table presents generalized findings from DFT studies on various sulfonamide compounds and is intended to be illustrative for this compound derivatives.

A systematic study on the electronic structure of N-heterocyclic arenesulfonamides using DFT explored the tautomerism between sulfonamide and sulfonimide forms, finding the energy difference to be small and solvent-dependent. rsc.org Such analyses are crucial for understanding the fundamental electronic behavior of the sulfonamide scaffold present in this compound.

The sulfonamide group (–SO₂NH–) possesses significant conformational flexibility, which plays a crucial role in its chemical and biological activities. nih.govresearchgate.net Theoretical calculations are employed to explore the conformational landscape of sulfonamide derivatives to identify stable, low-energy conformers.

The geometry of the sulfonamide group is generally tetrahedral around the sulfur atom. researchgate.net The relative orientation of the substituents attached to the sulfur and nitrogen atoms can lead to different conformers. For this compound, rotation around the S-N and N-C bonds defines its conformational space. Computational studies on N-aryl amides have shown that steric and electronic effects dictate conformational preferences (cis vs. trans). nih.gov Similarly, for this compound, steric hindrance between the cyclopropylmethyl group and the sulfonyl oxygens, as well as electronic interactions, will determine the most stable conformations.

DFT calculations are used to optimize the geometry of various possible conformers and calculate their relative energies to identify the global energy minimum. For instance, studies on N-phenylbenzenesulfonamides revealed a preference for synclinal conformations. nih.gov A search of crystallographic databases indicates that the H–N–S–O dihedral angle in sulfonamides often adopts a preferred conformation where the nitrogen lone pair can interact favorably with the sulfur d-orbitals. acs.org

Hydrogen bonding is a defining feature of sulfonamides and is critical to their crystal packing and interaction with biological targets. nih.govacs.org The sulfonamide moiety contains a strong hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the two sulfonyl oxygen atoms). researchgate.netnih.gov

Theoretical methods are essential for characterizing these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing a quantitative measure of hydrogen bond strength. acs.orgnih.gov Molecular Electrostatic Potential Surface (MEPS) calculations help visualize the regions most likely to participate in hydrogen bonding. acs.orgnih.gov

Studies have shown that the amide proton is the primary hydrogen bond donor in sulfonamides. researchgate.net These protons typically form N–H···O or N–H···N hydrogen bonds. nih.gov The sulfonyl oxygen atoms are effective acceptors, often participating in intermolecular hydrogen bonds that lead to the formation of highly ordered supramolecular structures, such as chains or dimers, in the solid state. nih.govresearchgate.net The directionality of these hydrogen bonds is a key factor in crystal engineering and in the specific recognition of sulfonamides by protein receptors. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules in complex systems.

Beyond individual hydrogen bonds, a variety of intermolecular interactions contribute to the stability of chemical systems containing sulfonamides. These include van der Waals forces, π-π stacking (if aromatic rings are present), and other weaker contacts. nih.govnih.gov

To understand the potential biological activity of this compound derivatives, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov These methods predict how a ligand might bind to the active site of a protein target and assess the stability of the resulting complex.

Molecular docking simulations place a ligand into the binding site of a receptor in various possible orientations and conformations, scoring them based on a function that estimates the binding affinity. nih.govnih.gov This allows for the identification of plausible binding modes. For sulfonamide-based inhibitors, docking studies often reveal that the sulfonamide NH group forms a crucial hydrogen bond with a backbone carbonyl or a specific residue in the protein's active site, while the sulfonyl oxygens can interact with polar residues or coordinated water molecules. nih.govnih.gov The cyclopropylmethyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site. acs.orgosti.gov

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-receptor complex. nih.govnih.gov Starting from a docked pose, an MD simulation calculates the movements of atoms over time, allowing for an assessment of the stability of the binding mode and the key interactions that maintain it. nih.gov These simulations can reveal how the flexibility of both the ligand and the protein affects the binding and can help refine the understanding of the specific chemical features—such as hydrogen bond donors/acceptors and hydrophobic groups—that are critical for potent and selective binding. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-phenylbenzenesulfonamides
Sulfaguanidine

Cheminformatics and Chemical Space Exploration

Cheminformatics plays a crucial role in navigating the vast chemical space associated with this compound and its derivatives. By employing computational tools, researchers can analyze and predict the properties of these compounds, guiding synthetic efforts towards molecules with the highest potential for desired biological activity.

The chemical space of a compound class encompasses all possible variations in its structure and the resulting physicochemical and biological properties. For this compound analogues, mapping this space involves the systematic exploration of different substituents and structural modifications to the core scaffold. The sulfamide (B24259) group (R-NH-SO₂-NH-R') itself is an attractive alternative to the more common sulfonamide moiety in drug design, offering potential advantages in polarity and solubility due to the additional nitrogen atom nih.gov.

Scaffold diversity is a key aspect of chemical space exploration. A "scaffold" refers to the core structure of a molecule. By generating and analyzing diverse scaffolds, researchers can identify novel chemotypes that may exhibit improved properties such as enhanced binding affinity to a biological target, better pharmacokinetic profiles, or reduced off-target effects. For sulfamides and related sulfonamides, synthetic strategies have been developed to create a wide range of diverse scaffolds, including cyclic and N,N-disubstituted variations nih.govresearchgate.net.

The process of mapping the chemical space and assessing scaffold diversity for this compound analogues typically involves:

Generation of Virtual Libraries: Creating large, in silico libraries of molecules by systematically modifying the this compound core. This can include variations in the substituents on the nitrogen atoms and the cyclopropyl (B3062369) group.

Calculation of Molecular Descriptors: For each molecule in the virtual library, a wide range of physicochemical and structural descriptors are calculated. These can include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, polar surface area, and various 2D and 3D structural fingerprints.

Dimensionality Reduction and Visualization: Techniques such as Principal Component Analysis (PCA) are used to reduce the high-dimensional descriptor data into a lower-dimensional space (typically 2D or 3D) that can be visualized. This allows for the intuitive exploration of the chemical space occupied by the analogues.

Scaffold Analysis: Algorithms are used to identify and classify the different molecular scaffolds within the library. This helps in understanding the structural diversity of the designed compounds and identifying novel core structures.

The following table illustrates a hypothetical analysis of scaffold diversity for a virtual library of this compound analogues, where different R groups are explored.

Scaffold IDR Group VariationKey DescriptorsPredicted Property Class
NCS-001HMW: 150.2, logP: 0.8, HBD: 2, HBA: 2High Polarity
NCS-002MethylMW: 164.2, logP: 1.2, HBD: 1, HBA: 2Intermediate Polarity
NCS-003PhenylMW: 226.3, logP: 2.5, HBD: 1, HBA: 2Low Polarity / Aromatic
NCS-0044-ChlorophenylMW: 260.7, logP: 3.2, HBD: 1, HBA: 2Lipophilic / Aromatic
NCS-0052-PyridylMW: 227.3, logP: 1.9, HBD: 1, HBA: 3Heterocyclic / Polar

This table is illustrative and based on general principles of cheminformatics.

Virtual library design is a powerful strategy in modern drug discovery for identifying promising hit compounds from a large chemical space nih.gov. For this compound, this process begins with the core structure and expands upon it by adding a variety of chemical building blocks in a combinatorial fashion.

A critical challenge in virtual library design is ensuring that the designed molecules are synthetically accessible. Historically, many computationally designed molecules were difficult or impossible to synthesize in a laboratory. To address this, modern approaches incorporate synthesizability constraints into the library design process. This can be achieved by:

Using Known Reactions: Building the virtual library based on well-established and reliable chemical reactions for which starting materials are commercially available.

Applying Synthetic Feasibility Scores: Using computational models to predict the synthetic complexity of a molecule and filtering out those that are deemed too difficult to make.

Reaction-Based Enumeration: Generating the virtual library by computationally mimicking a synthetic route, which ensures that every designed molecule has a plausible synthetic pathway.

Once a synthesizability-constrained virtual library of this compound analogues has been created, it can be screened in silico against a biological target of interest. This "virtual screening" can involve methods like molecular docking, pharmacophore modeling, and machine learning-based activity prediction mdpi.comtdl.org.

The most promising hits from the virtual screen can then be prioritized for synthesis and experimental testing. This process, known as "hit expansion," involves synthesizing the initial hit and a small library of its closest analogues to explore the structure-activity relationship (SAR) and confirm the initial computational predictions.

The table below outlines a typical workflow for synthesizability-constrained hit expansion.

StepDescriptionComputational ToolsOutcome
1. Initial Hit A promising this compound analogue identified from a virtual screen.Docking software, QSAR modelsLead candidate with predicted high activity.
2. Analogue Design Generation of a focused library of close analogues with minor, synthetically feasible modifications.Combinatorial library enumeration toolsA virtual library of 50-100 related compounds.
3. Synthesizability Analysis Each analogue is assessed for its synthetic tractability based on known reaction schemes and starting material availability.Retrosynthesis software, reaction databasesA filtered list of synthesizable analogues.
4. Prioritization The synthesizable analogues are ranked based on their predicted activity, ADME properties, and novelty.Predictive ADME models, similarity searchingA final selection of 10-20 high-priority compounds for synthesis.
5. Synthesis & Testing The prioritized compounds are synthesized and tested in biological assays.N/AExperimental confirmation of active compounds and SAR data.

This table represents a generalized workflow in drug discovery.

By integrating cheminformatics and computational chemistry, the exploration of this compound and its analogues can be performed in a more efficient and targeted manner, accelerating the discovery of new chemical entities with therapeutic potential.

N Cyclopropylmethyl Sulfamide As a Building Block and Design Element in Organic Synthesis

Integration into Complex Organic Architectures

The strategic incorporation of the N-(cyclopropylmethyl)sulfamide unit is a key aspect of its utility in synthetic chemistry. It can serve as a crucial intermediate in lengthy synthetic sequences or as a foundational element in the design of sophisticated organosulfur compounds.

The synthesis of complex organic molecules often relies on a series of well-planned steps, where the product of one reaction becomes the starting material for the next. libretexts.orgsyrris.jp In this context, this compound and its precursors can serve as essential intermediates. A patent for the preparation of cyclopropyl (B3062369) sulfonamide highlights a process that involves the reaction of tert-butylamine (B42293) with 3-chloropropane sulfonyl chloride, followed by cyclization and subsequent deprotection to yield the core sulfonamide structure. google.com This process underscores the accessibility of the cyclopropyl sulfonamide core, which can then be N-functionalized to afford this compound.

The following table outlines a representative synthetic sequence illustrating the potential role of a cyclopropyl-containing sulfonamide as an intermediate.

Step Reactants Reagents and Conditions Intermediate/Product Significance
1tert-Butylamine, 3-Chloropropane sulfonyl chlorideToluene (B28343), 0-5 °CN-tert-butyl-(3-chloro)propyl sulfonamideFormation of the sulfonamide backbone
2N-tert-butyl-(3-chloro)propyl sulfonamideBase (e.g., Sodium Hydroxide)Cyclopropane (B1198618) sulfonic acid tert-butylamideIntramolecular cyclization to form the cyclopropyl ring
3Cyclopropane sulfonic acid tert-butylamideFormic Acid, 70-90 °CCyclopropyl sulfonamideDeprotection to yield the core sulfonamide
4Cyclopropyl sulfonamide, Cyclopropylmethyl bromideBase (e.g., K2CO3), Solvent (e.g., DMF)This compound N-alkylation to introduce the cyclopropylmethyl group

This table presents a plausible synthetic route based on established chemical transformations for related compounds.

The this compound unit is not merely a passive intermediate but an active design element in the creation of advanced organosulfur compounds. The sulfonamide group itself is a key pharmacophore found in numerous FDA-approved drugs. nih.gov Its ability to act as a bioisostere for other functional groups, such as carboxylic acids, makes it particularly valuable in medicinal chemistry. researchgate.net

The design of novel organosulfur compounds often leverages the specific properties of the this compound moiety. The cyclopropyl group can introduce conformational rigidity and influence the lipophilicity of the molecule, which are critical parameters in drug design. The synthesis of sulfonamide derivatives featuring various core structures, such as piperazine, demonstrates the modularity of sulfonamide chemistry, allowing for the creation of diverse molecular architectures. mdpi.com

Researchers have explored the synthesis of N-acylsulfonamides as a strategy to create new sulfa drug analogues with potentially enhanced biological activities. rsc.org This approach could be extended to this compound, where acylation of the nitrogen atom would lead to a new class of compounds with altered electronic and steric properties.

Synthetic Scaffold Development and Functionalization

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. researchgate.net The this compound unit is well-suited for this purpose, offering multiple points for diversification.

The rational design of new scaffolds is a cornerstone of modern drug discovery. The sulfonamide group is a privileged scaffold due to its prevalence in bioactive molecules. nih.gov By incorporating the N-(cyclopropylmethyl) group, a unique three-dimensional character is introduced, which can be exploited to achieve specific interactions with biological targets.

The synthesis of cyclic peptidosulfonamides as scaffolds for pharmacophoric groups illustrates a sophisticated approach to scaffold design. nih.gov A similar strategy could be envisioned for this compound, where it serves as a central scaffold for the attachment of various peptide or small molecule fragments. The development of synthetic methods for installing sulfonamide units onto polycyclic hydrocarbon cores further highlights the ongoing efforts to create novel and diverse scaffolds. rsc.org

The reactivity and utility of a chemical scaffold are significantly influenced by the nature and position of its substituents. nih.gov Studies on the substituent effects on the reactivity of cyclic tertiary sulfamidates have shown that the substitution at both the carbon and nitrogen termini can dramatically alter the course of a reaction, such as nucleophilic ring-opening. nih.govresearchgate.netfigshare.com For instance, unprotected sulfonamides can silence certain reaction pathways, while the presence of ester or amide groups can promote or alter the reactivity. nih.gov

These findings have direct implications for the synthetic utility of this compound. The introduction of substituents on the cyclopropyl ring or the modification of the sulfamide (B24259) group itself would expand the chemical space accessible from this scaffold. For example, the presence of electron-withdrawing or electron-donating groups on the cyclopropyl ring could influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom, thereby affecting subsequent functionalization reactions.

The table below summarizes the potential effects of substituents on the properties of an this compound scaffold.

Substituent Position Type of Substituent Potential Effect on Reactivity/Properties
Cyclopropyl RingElectron-withdrawing group (e.g., -CF3)Increased acidity of N-H proton, potential for altered metabolic stability.
Cyclopropyl RingElectron-donating group (e.g., -CH3)Decreased acidity of N-H proton, potential for increased lipophilicity.
Sulfonamide NitrogenAcyl groupFormation of N-acylsulfonamide, acting as a carboxylic acid isostere. researchgate.net
Sulfonamide NitrogenAryl groupPotential for altered electronic properties and π-stacking interactions.

Hybrid molecules, which combine two or more distinct pharmacophores, represent a promising strategy in drug discovery to achieve multi-target activity or improved pharmacokinetic profiles. The this compound scaffold is an ideal platform for the construction of such hybrids.

One strategy involves the synthesis of hybrid molecules combining trimetazidine (B612337) and sulfonamides, which aims to leverage the therapeutic benefits of both components. mdpi.com Similarly, this compound could be coupled with other bioactive moieties to create novel hybrid structures. The synthesis of sulfonimidamides, which are aza-analogues of sulfonamides, from sulfenamides provides another avenue for creating diverse structures. nih.gov This chemistry could potentially be applied to this compound to generate its corresponding sulfonimidamide, a novel hybrid with potentially distinct biological properties.

Targeted functionalization of the this compound scaffold can be achieved through various modern synthetic methods. For instance, C-H activation strategies, which are increasingly used to functionalize complex molecules, could be employed to introduce substituents at specific positions on the cyclopropyl ring or the methyl group. This would allow for the precise tuning of the molecule's properties for a specific application.

Structure Reactivity Relationships and Molecular Recognition in Chemical Systems

Electronic and Steric Influence of the Cyclopropylmethyl Group on Molecular Reactivity and Conformation

The cyclopropylmethyl group, a key feature of N-(cyclopropylmethyl)sulfamide, exerts significant electronic and steric influences that modulate molecular reactivity and conformation. The cyclopropane (B1198618) ring is notable for its unique electronic properties, stemming from the high degree of p-character in its C-C bonds, often described as "bent" or banana bonds. nih.gov This feature allows the cyclopropyl (B3062369) group to act as a good donor in hyperconjugation, effectively stabilizing adjacent carbocations. nih.gov This electron-donating nature can influence the reactivity of the neighboring sulfamide (B24259) group.

From a steric perspective, the cyclopropylmethyl group provides a degree of conformational rigidity. nih.gov Unlike more flexible alkyl chains, the three-membered ring restricts the number of accessible conformations, which can be advantageous in ligand design by reducing the entropic penalty upon binding to a biological target. nih.govnih.gov This conformational constraint can lock the molecule into a bioactive conformation, potentially enhancing its potency. nih.gov The compact nature of the cyclopropyl group also allows it to serve as a bioisosteric replacement for other groups, such as a vinyl or isopropyl group, while offering improved metabolic stability. ajchem-b.com The C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govnih.gov

Table 1: Physicochemical Properties of the Cyclopropyl Group Relevant to Molecular Interactions

PropertyDescriptionImplication for this compound
Electronic Nature Electron-donating through hyperconjugation; enhanced π-character of C-C bonds. nih.govnih.govCan influence the acidity of the sulfonamide N-H and the nucleophilicity of the nitrogen atom.
Steric Profile Rigid and compact, leading to conformational restriction. nih.govReduces conformational flexibility, potentially pre-organizing the molecule for binding and improving potency. nih.gov
Metabolic Stability Shorter, stronger C-H bonds reduce susceptibility to oxidative metabolism. nih.govnih.govCan lead to an improved pharmacokinetic profile in drug candidates.
Lipophilicity The cyclopropyl group generally increases lipophilicity.Can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

Hydrogen Bonding Capabilities and Conformational Behavior of the Sulfonamide Moiety

The sulfonamide moiety, -SO₂NH-, is a cornerstone of the functionality of this compound, particularly with respect to its hydrogen bonding capabilities and conformational behavior. This group possesses both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the sulfonyl oxygens). ptfarm.plrsc.org This dual functionality allows sulfonamides to engage in a variety of hydrogen bonding patterns, which are fundamental to their role in molecular recognition. ptfarm.pl

Studies of various sulfonamide-containing crystal structures have revealed common hydrogen-bonding motifs. ptfarm.pl The amido protons of sulfonamides show a propensity to form hydrogen bonds with various acceptor atoms. ptfarm.pl In the context of this compound, the N-H group is expected to be a potent hydrogen bond donor. The acidity of this proton, and thus its strength as a hydrogen bond donor, can be influenced by the electronic properties of the attached cyclopropylmethyl group.

Table 2: Hydrogen Bonding Parameters of the Sulfonamide Group

FeatureRoleCharacteristics
N-H Group Hydrogen Bond DonorThe proton is acidic and readily participates in hydrogen bonds with suitable acceptors.
SO₂ Group Hydrogen Bond AcceptorThe two oxygen atoms are electronegative and act as effective hydrogen bond acceptors.
Conformational Flexibility Rotation around S-N and N-C bondsAllows for different spatial arrangements of the donor and acceptor groups, which can be crucial for binding to specific biological targets.

Principles of Molecular Recognition Driven by this compound Chemical Features (e.g., non-covalent interactions)

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is central to the biological activity of many compounds. For this compound, the key chemical features driving molecular recognition are the hydrogen bonding capabilities of the sulfonamide group and the hydrophobic and other non-covalent interactions of the cyclopropylmethyl group. ptfarm.plosti.gov

The sulfonamide moiety can form strong, directional hydrogen bonds with complementary groups on a target molecule, such as the backbone or side chains of amino acids in a protein. rsc.org These interactions are crucial for the affinity and specificity of binding. The arrangement of the hydrogen bond donor and acceptors on the sulfonamide group allows for the formation of well-defined interaction networks.

The cyclopropylmethyl group contributes to molecular recognition primarily through hydrophobic and van der Waals interactions. osti.gov The nonpolar nature of the cyclopropyl ring favors its interaction with hydrophobic pockets in a binding site. Additionally, the unique electronic structure of the cyclopropyl ring can lead to other types of non-covalent interactions, such as C-H···π interactions, where the C-H bonds of the cyclopropyl group interact with aromatic rings. osti.gov The rigid nature of the cyclopropyl group can also contribute to a more favorable entropic profile upon binding, as less conformational freedom is lost compared to a more flexible alkyl group. nih.gov

The combination of the directional, electrostatic interactions of the sulfonamide group and the less-specific, but still significant, hydrophobic interactions of the cyclopropylmethyl group provides a basis for high-affinity and selective molecular recognition.

Chemical Approaches to Ligand Design and Interaction Analysis, Emphasizing Specific Chemical Features

The design of ligands that incorporate the this compound scaffold involves a consideration of its specific chemical features to optimize interactions with a biological target. Structure-activity relationship (SAR) studies are a fundamental approach in this process, where systematic modifications of the molecule are made to probe the importance of different structural elements for biological activity.

For the this compound moiety, ligand design strategies could focus on:

Modification of the Cyclopropyl Group: Substitution on the cyclopropyl ring could be used to modulate steric bulk, lipophilicity, and electronic properties. For instance, the introduction of small alkyl groups could probe the size and shape of a hydrophobic binding pocket.

Alteration of the Linker: The methylene (B1212753) linker between the cyclopropyl and sulfonamide groups could be modified to alter the distance and relative orientation of these two key functional groups.

Substitution on the Sulfonamide Nitrogen: If the sulfonamide nitrogen is not essential for hydrogen bonding as a donor, it could be a point for further substitution to explore additional binding interactions or to modify the physicochemical properties of the molecule.

The analysis of ligand-target interactions is often aided by computational methods such as molecular docking and molecular dynamics simulations. nih.gov These techniques can provide insights into the likely binding mode of a ligand and help to rationalize observed SAR data. For this compound, molecular modeling could be used to predict the preferred conformation of the molecule in a binding site and to identify key non-covalent interactions, such as specific hydrogen bonds and hydrophobic contacts.

Experimental techniques such as X-ray crystallography of ligand-protein complexes can provide definitive structural information about the binding mode and the specific interactions that are formed. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can also be used to study ligand-protein interactions in solution.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(cyclopropylmethyl)sulfamide, and what are their key optimization parameters?

  • Methodology : this compound derivatives are typically synthesized via multi-step reactions involving nucleophilic substitution or condensation. For example, a fluorinated benzamide intermediate was prepared using N-(cyclopropylmethyl)amine reacting with activated pyrazine derivatives under basic conditions (e.g., NaOH, triethylamine), yielding 85–95% in initial steps . Optimization focuses on solvent selection (e.g., THF, DMF), temperature control (room temp to reflux), and purification via column chromatography or recrystallization. Lower yields (e.g., 31–56%) in later stages highlight challenges in steric hindrance or side reactions, necessitating iterative condition adjustments .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodology : Structural confirmation relies on ¹H-NMR for proton environment analysis (e.g., cyclopropyl methyl protons at δ 0.5–1.2 ppm) and TLC for purity assessment. Advanced techniques like LC-MS or HRMS are recommended for verifying molecular weight and isotopic patterns, especially for trifluoromethyl-containing derivatives . For crystalline derivatives, X-ray crystallography can resolve stereochemical ambiguities.

Q. In which non-therapeutic applications (e.g., agrochemicals) has this compound been explored?

  • Methodology : The compound’s cyclopropane moiety and sulfamide group make it a candidate for pesticide development. For instance, derivatives like profluralin (a dinitroaniline herbicide) utilize similar scaffolds for soil persistence studies. Researchers should conduct soil half-life assays and bioactivity screens against target pests while monitoring environmental degradation pathways .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved in sterically hindered reactions?

  • Methodology : Low yields in bulky systems (e.g., 31% in oxadiazole formation ) suggest kinetic limitations. Strategies include:

  • Microwave-assisted synthesis to enhance reaction rates.
  • Catalytic systems (e.g., Pd/Cu for cross-couplings) to bypass steric effects.
  • Protecting group strategies (e.g., Boc for amines) to temporarily reduce steric bulk during key steps .

Q. What mechanistic insights explain contradictions in bioactivity data for this compound analogs?

  • Methodology : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated degradation) or off-target interactions . Use metabolic profiling (hepatic microsome assays) and target engagement studies (SPR, ITC) to correlate structure-activity relationships. For example, trifluoromethyl groups in benzamide derivatives enhance metabolic resistance but may reduce solubility, impacting bioavailability .

Q. How can this compound be utilized in antibody-drug conjugate (ADC) linker design?

  • Methodology : Sulfamide linkers offer stability in ADCs due to their resistance to enzymatic cleavage. Key steps include:

  • Site-specific conjugation via engineered cysteine residues on antibodies.
  • In vitro stability assays (e.g., plasma incubation at 37°C) to assess linker robustness.
  • In vivo efficacy studies using xenograft models to validate tumor-specific payload release .

Q. What computational approaches are effective for predicting the physicochemical properties of this compound derivatives?

  • Methodology : DFT calculations (e.g., Gaussian, ORCA) can predict cyclopropane ring strain (~27 kcal/mol) and sulfamide bond polarity. Molecular dynamics simulations (e.g., GROMACS) model solubility and membrane permeability, while QSAR models prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) for CNS penetration .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodology : Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Reaction time, temperature, and stoichiometry.
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • Design of experiments (DoE) : Use factorial designs to identify robust operating ranges .

Q. What statistical methods are appropriate for analyzing dose-response data in sulfamide-based drug candidates?

  • Methodology : Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets, principal component analysis (PCA) reduces dimensionality, while ANOVA identifies significant variables (e.g., cyclopropyl vs. non-cyclopethyl analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.